molecular formula C22H15F3N2OS B2734765 N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide CAS No. 306980-45-0

N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2734765
CAS No.: 306980-45-0
M. Wt: 412.43
InChI Key: FNTGEUOTJDKKAA-UHFFFAOYSA-N
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Description

N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide is a complex organic compound with the molecular formula C22H15F3N2OS It is characterized by the presence of a cyano group, a trifluoromethyl group, and a sulfanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The reaction begins with the preparation of an intermediate compound, such as 3-bromo-4-cyanobenzene, which is reacted with 4-methylthiophenol under basic conditions to form 3-cyano-4-[(4-methylphenyl)sulfanyl]benzene.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-(trifluoromethyl)benzenecarboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alcohols

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-cyano-4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide
  • N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(difluoromethyl)benzenecarboxamide
  • N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyano and sulfanyl groups provide reactive sites for further chemical modifications.

Properties

IUPAC Name

N-[3-cyano-4-(4-methylphenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2OS/c1-14-5-8-19(9-6-14)29-20-10-7-18(12-16(20)13-26)27-21(28)15-3-2-4-17(11-15)22(23,24)25/h2-12H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTGEUOTJDKKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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